Laccaic acid E

Vue d'ensemble

Description

Laccaic acid E is not directly mentioned in the provided papers. However, the enzymatic oxidation of ferulic acid (FA) and ethyl ferulate (EF) using Myceliophthora thermophila laccase is discussed, which is relevant to the broader context of laccase-catalyzed reactions and could potentially be related to the synthesis or modification of laccaic acid derivatives . The formal total synthesis of lactimidomycin, a cytotoxic natural product, is also described, which showcases the synthetic capabilities and strategies that might be applicable to laccaic acid E or its analogs . Additionally, the synthesis of uric acid in the terrestrial snail Otala lactea is detailed, providing insight into the metabolic pathways of similar compounds .

Synthesis Analysis

The synthesis of new compounds via enzymatic oxidation is a key focus in the first paper, where laccase from Myceliophthora thermophila is used to oxidize FA and EF in an aqueous medium . This process is eco-friendly and results in the formation of dimeric derivatives with distinct molecular masses. Although this does not directly pertain to laccaic acid E, the methodology could be relevant for its synthesis. The second paper outlines a formal total synthesis of lactimidomycin, which could offer insights into the synthetic strategies for constructing complex lactone rings, potentially applicable to laccaic acid E .

Molecular Structure Analysis

The molecular structure of the oxidation products of FA and EF is analyzed in the first paper, where mass spectrometry is used to identify dimeric derivatives . While this does not provide information on laccaic acid E specifically, it does highlight the types of structural analyses that could be applied to understand its molecular structure.

Chemical Reactions Analysis

The enzymatic oxidation of FA and EF leads to the synthesis of new compounds with changes in optical properties, as well as decreased antioxidant and cytotoxic activities . This suggests that enzymatic reactions can significantly alter the chemical properties of the substrates. The synthesis of lactimidomycin involves a copper-catalyzed ene-yne coupling/alkyne reduction tandem reaction, which is a specific chemical reaction that could be of interest when considering the chemical reactions involving laccaic acid E .

Physical and Chemical Properties Analysis

The physical and chemical properties of the enzymatic oxidation products of FA and EF are discussed, with an emphasis on the optical properties and the decrease in antioxidant and cytotoxic activities . These findings are important as they provide a basis for understanding how enzymatic reactions can affect the properties of compounds, which could be extrapolated to laccaic acid E. The synthesis of uric acid in Otala lactea also contributes to the understanding of the physical and chemical properties of nitrogenous compounds, which may share similarities with laccaic acid E .

Applications De Recherche Scientifique

Nonlinear Optical Properties

Laccaic acid E demonstrates significant potential in nonlinear optical applications. A study by Zongo et al. (2015) explored the nonlinear optical properties of laccaic acid dye, finding it suitable for third-order nonlinear optical devices due to its strong two-photon absorption and nonlinear refractive index (Zongo et al., 2015).

Wool Dyeing Using Microwave Treatment

Adeel et al. (2021) researched the use of laccaic acid for dyeing wool fabric. They found that microwave treatment significantly enhanced the coloring yield of laccaic acid, demonstrating its potential as a sustainable natural dye with good fastness properties (Adeel et al., 2021).

Inclusion Complexes for Enhanced Water Solubility

Liu et al. (2017) investigated the formation of inclusion complexes of laccaic acid A with β-cyclodextrin and its derivatives. Their work aimed to enhance the water solubility of laccaic acid for broader application in food and textiles, suggesting a similar potential for laccaic acid E (Liu et al., 2017).

Antiproliferative Activity in Cancer Research

Dagur and Ghosh (2022) conducted a study evaluating the antiproliferative activity of lac dye fractions, including laccaic acid, against cancer cell lines. They discovered that certain fractions exhibited promising anticancer activity, highlighting laccaic acid’s potential in oncology (Dagur & Ghosh, 2022).

Direct DNA Methyltransferase Inhibition

Fagan et al. (2013) identified laccaic acid A as a direct inhibitor of DNA methyltransferase 1, an important enzyme in cancer progression. This suggests that laccaic acid E could have similar biochemical properties, potentially offering new pathways for cancer treatment (Fagan et al., 2013).

Safety and Hazards

Mécanisme D'action

Laccaic Acid E: A Comprehensive Review of its Mechanism of Action

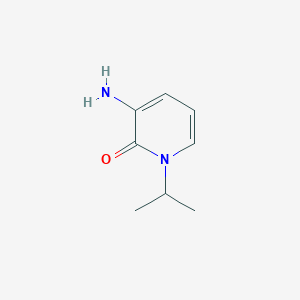

Laccaic acid E is a derivative of the group of anthraquinone compounds known as laccaic acids, which are components of the red shellac obtained from the insect Kerria lacca . This article provides a comprehensive review of the mechanism of action of Laccaic acid E, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that laccaic acids have a significant role in the dyeing process, indicating a potential interaction with fiber molecules

Mode of Action

The intermolecular interactions between laccaic acids and fibers, as well as between laccaic acids and mordants, play a key role in the adsorption and dyeability of lac dye . This suggests that Laccaic acid E may interact with its targets in a similar manner.

Result of Action

Given its use in dyeing processes, it can be inferred that laccaic acid e may have a significant impact on the coloration of materials

Action Environment

The action, efficacy, and stability of Laccaic acid E are likely influenced by various environmental factors. For instance, the choice of mordant can modify the color of the dye, suggesting that the chemical environment can influence the action of Laccaic acid E . Additionally, factors such as pH, temperature, and the presence of other chemical species may also impact the action and stability of Laccaic acid E.

Propriétés

IUPAC Name |

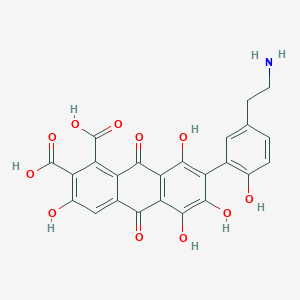

7-[5-(2-aminoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO11/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,26-27,30-32H,3-4,25H2,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCFHDQETKDGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Laccaic acid E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B3027937.png)

![1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3027938.png)

![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)

![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)